REACTION_CXSMILES
|
[CH3:1][NH2:2].IC[CH2:5][CH2:6][CH:7]([S:17][CH:18](CCCI)[CH2:19][CH2:20][C:21]([F:27])([F:26])[C:22]([F:25])([F:24])[F:23])CCC(F)(F)C(F)(F)F>O1CCCC1>[CH3:1][NH:2][CH2:5][CH2:6][CH2:7][S:17][CH2:18][CH2:19][CH2:20][C:21]([F:27])([F:26])[C:22]([F:25])([F:24])[F:23]
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
3-iodopropyl-4,4,5,5,5-pentafluoropentyl sulfide
|
Quantity
|
30.6 g
|
Type
|
reactant
|
Smiles
|
ICCCC(CCC(C(F)(F)F)(F)F)SC(CCC(C(F)(F)F)(F)F)CCCI
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Setpoint
|
-60 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for 1.5 hours at room temperature and for 4 hours at −60° C. in a pressurized reactor
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool overnight to room temperature
|
Type
|
CUSTOM
|
Details
|
to −78° C
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
CUSTOM
|
Details
|
excess methylamine is evaporated
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed neutral
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation in a vacuum
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel with dichloromethane/methanol
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CNCCCSCCCC(C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 133.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |